![molecular formula C9H7Cl2N B3371054 3-(2,6-Dichlorophenyl)propanenitrile CAS No. 61698-06-4](/img/structure/B3371054.png)
3-(2,6-Dichlorophenyl)propanenitrile
Overview
Description
3-(2,6-Dichlorophenyl)propanenitrile is a chemical compound with the CAS number 61698-06-4 . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of 3-(2,6-Dichlorophenyl)propanenitrile is represented by the InChI code1S/C9H7Cl2N/c10-8-4-1-5-9(11)7(8)3-2-6-12/h1,4-5H,2-3H2
. This indicates that the compound has a molecular weight of 200.07 . Physical And Chemical Properties Analysis
3-(2,6-Dichlorophenyl)propanenitrile is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Spectroscopic and Molecular Docking Studies
- Molecular Structure Analysis : A study focused on the molecular structure, spectroscopic, and quantum chemical analysis of a closely related compound, 3-(4-Chlorophenyl)-5-[4-propan-2-yl) phenyl-4, 5-dihydro-1H-pyrazol-1-yl] (pyridin-4-yl) methanone (CPPPM). This research utilized Density Functional Theory (DFT) and various spectroscopic techniques to explore the molecular properties and potential antimicrobial activity of CPPPM (Sivakumar et al., 2021).
Theoretical Chemical Studies
- Intramolecular Interactions : Another study conducted an ab initio theoretical examination of various nitriles, including 3-chloro-propanenitrile. It investigated the influence of intramolecular hydrogen bonds and anomeric interactions on the stability and geometric trends of these compounds (Fernández et al., 1992).
Environmental and Chemical Applications
- Degradation Studies : The degradation of 3,3'-iminobis-propanenitrile was studied using the Fe(0)/GAC micro-electrolysis system, examining the impact of various factors on the removal efficiency of this pollutant (Lai et al., 2013).
- Synthesis of Heterocyclic Compounds : Research on 2-arylhdrazononitriles outlined their use as key synthons in synthesizing a variety of heterocyclic substances, demonstrating significant antimicrobial activities against various bacteria and fungi (Behbehani et al., 2011).
Catalysis and Polymerization
- Catalytic Properties : A study on boron nitride catalysts revealed its efficacy in the selective oxidative dehydrogenation of propane to propene, showcasing a potential application in chemical industry processes (Grant et al., 2016).
- Polymerization Mechanisms : The mechanism of Grignard metathesis polymerization of 3-alkylthiophenes was explored computationally, focusing on the selectivity of this process for producing regioregular poly-3-butylthiophene (Bahri‐Laleh et al., 2014).
Safety And Hazards
properties
IUPAC Name |
3-(2,6-dichlorophenyl)propanenitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N/c10-8-4-1-5-9(11)7(8)3-2-6-12/h1,4-5H,2-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJBFZSVXLUOBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CCC#N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-Dichlorophenyl)propanenitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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